N-(5-tert-butyl-2-methoxyphenyl)pyrazine-2-carboxamide
Overview
Description
N-(5-tert-butyl-2-methoxyphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)pyrazine-2-carboxamide typically involves the reaction of 5-tert-butyl-2-methoxyphenylboronic acid with pyrazine-2-carboxylic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Chemical Reactions Analysis
N-(5-tert-butyl-2-methoxyphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-(5-tert-butyl-2-methoxyphenyl)pyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial infections and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Material Science: The compound is used in the design and synthesis of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes essential for the survival of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
N-(5-tert-butyl-2-methoxyphenyl)pyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:
Pyrazinamide: Known for its use in tuberculosis treatment, pyrazinamide has a different mechanism of action and targets Mycobacterium tuberculosis.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
This compound stands out due to its unique structure, which imparts specific chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)pyrazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)11-5-6-14(21-4)12(9-11)19-15(20)13-10-17-7-8-18-13/h5-10H,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEACNAURCXYZBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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